molecular formula C7H3ClN4 B1296360 2-Amino-6-chloropyridine-3,5-dicarbonitrile CAS No. 51768-01-5

2-Amino-6-chloropyridine-3,5-dicarbonitrile

Cat. No.: B1296360
CAS No.: 51768-01-5
M. Wt: 178.58 g/mol
InChI Key: OKTHXARAGRKGBQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₇H₃ClN₄. It is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and two cyano groups at the 3 and 5 positions on a pyridine ring.

Scientific Research Applications

2-Amino-6-chloropyridine-3,5-dicarbonitrile has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloropyridine-3,5-dicarbonitrile plays a significant role in various biochemical reactions. It has been identified as a modest inhibitor of acetylcholinesterase and butyrylcholinesterase at micromolar concentrations . These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter, and their inhibition can affect neurotransmission. Additionally, this compound interacts with other biomolecules such as proteins and nucleic acids, potentially influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound’s interaction with nucleic acids may result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling due to acetylcholinesterase inhibition . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in evaluating the safety and efficacy of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy production and overall metabolic homeostasis . Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its bioavailability and efficacy, as well as its potential toxicity in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Amino-6-chloropyridine-3,5-dicarbonitrile involves the use of tetrachlorosilane and zinc chloride as a binary reagent. This green one-pot method involves stirring various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 hours . The reaction conditions are mild, and the process is environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used under acidic or basic conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloropyridine-3,5-dicarbonitrile is unique due to the presence of both amino and cyano groups, which provide a versatile platform for various chemical modifications.

Properties

IUPAC Name

2-amino-6-chloropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTHXARAGRKGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C#N)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304367
Record name 2-Amino-6-chloro-3,5-dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51768-01-5
Record name 51768-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-chloro-3,5-dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-amino-6-chloropyridine-3,5-dicarbonitrile a valuable starting material in organic synthesis?

A: this compound possesses a unique structure with multiple reactive sites. The presence of the amino group, chlorine atom, and two nitrile groups allows for diverse chemical transformations. This versatility makes it a highly desirable starting material for constructing various heterocyclic compounds []. For instance, it has been successfully employed in synthesizing pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives [].

Q2: Could you elaborate on specific reactions where this compound has been utilized?

A2: Researchers have successfully used this compound as a key intermediate in several reactions:

  • Synthesis of Pyrazolopyridines and Pyridopyrimidines: This compound serves as a precursor in synthesizing novel pyrazolopyridine and pyridopyrimidine derivatives, demonstrating its utility in constructing fused heterocycles with potential biological activities [].
  • Preparation of this compound Derivatives: A binary reagent system comprising tetrachlorosilane and zinc chloride facilitates the preparation of diverse this compound derivatives []. This method allows for the introduction of various substituents, expanding the chemical space accessible from this scaffold.
  • Synthesis of 4-Acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles: Researchers have successfully synthesized a series of 4-acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles, further highlighting the versatility of this compound in building complex structures [].
  • Pyrrole Ring Annulation: The presence of the 4-acyl group in 4-acylpyridine-3,5-dicarbonitriles, derived from this compound, allows for the annulation of a pyrrole ring in the presence of ammonia []. This reaction exemplifies the potential for further structural modifications and expansion of the molecular diversity accessible from this scaffold.

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